5-(4-Benzyloxyphenyl)-2-methoxynicotinic acid
Description
5-(4-Benzyloxyphenyl)-2-methoxynicotinic acid is an organic compound that belongs to the class of nicotinic acids It is characterized by the presence of a benzyloxyphenyl group and a methoxy group attached to the nicotinic acid core
Properties
IUPAC Name |
2-methoxy-5-(4-phenylmethoxyphenyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO4/c1-24-19-18(20(22)23)11-16(12-21-19)15-7-9-17(10-8-15)25-13-14-5-3-2-4-6-14/h2-12H,13H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHOSUCHZEDOHHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)C2=CC=C(C=C2)OCC3=CC=CC=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00688443 | |
| Record name | 5-[4-(Benzyloxy)phenyl]-2-methoxypyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00688443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261967-71-8 | |
| Record name | 5-[4-(Benzyloxy)phenyl]-2-methoxypyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00688443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Benzyloxyphenyl)-2-methoxynicotinic acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-benzyloxybenzaldehyde and 2-methoxynicotinic acid.
Condensation Reaction: The 4-benzyloxybenzaldehyde undergoes a condensation reaction with 2-methoxynicotinic acid in the presence of a suitable catalyst, such as piperidine, to form the desired product.
Purification: The crude product is purified using recrystallization or column chromatography to obtain pure 5-(4-Benzyloxyphenyl)-2-methoxynicotinic acid.
Industrial Production Methods: In an industrial setting, the synthesis of 5-(4-Benzyloxyphenyl)-2-methoxynicotinic acid can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of automated purification systems further enhances the efficiency of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride to reduce the benzyloxy group to a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include alkyl halides and strong bases.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a strong base like sodium hydride.
Major Products:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of alkylated or arylated derivatives.
Scientific Research Applications
5-(4-Benzyloxyphenyl)-2-methoxynicotinic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anti-inflammatory and anticancer drugs.
Material Science: The compound is explored for its potential use in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 5-(4-Benzyloxyphenyl)-2-methoxynicotinic acid involves its interaction with specific molecular targets. The benzyloxyphenyl group enhances its binding affinity to certain receptors, while the methoxy group modulates its electronic properties. These interactions can lead to the inhibition of specific enzymes or the activation of signaling pathways, resulting in the desired biological effects.
Comparison with Similar Compounds
4-Benzyloxyphenylacetic acid: Similar in structure but lacks the nicotinic acid core.
2-Methoxybenzoic acid: Contains the methoxy group but lacks the benzyloxyphenyl group.
5-Phenyl-2-methoxynicotinic acid: Similar structure but without the benzyloxy group.
Uniqueness: 5-(4-Benzyloxyphenyl)-2-methoxynicotinic acid is unique due to the combination of the benzyloxyphenyl and methoxy groups attached to the nicotinic acid core. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
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